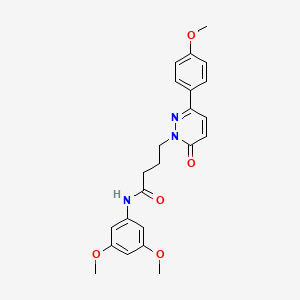

![molecular formula C15H16N6O2 B2538143 4-(dimetilamino)-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)benzamida CAS No. 2034286-63-8](/img/structure/B2538143.png)

4-(dimetilamino)-N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.

BenchChem offers high-quality 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrónica orgánica y optoelectrónica

Las propiedades rígidas de aceptación de electrones del compuesto lo convierten en un excelente candidato para la electrónica orgánica y la optoelectrónica. Los investigadores han explorado su uso como un nuevo aceptor de electrones en células solares orgánicas, diodos emisores de luz (OLED) y transistores de efecto de campo (FET). Específicamente, se ha incorporado en OLED procesados en solución, demostrando un buen rendimiento con una eficiencia cuántica externa (EQE) de hasta 6,2% .

Actividad antitumoral

Otra aplicación intrigante radica en su actividad antitumoral. Un derivado de este compuesto exhibió excelentes efectos antitumorales contra varias líneas celulares cancerosas, incluidas A549, MCF-7 y HeLa. Notablemente, mostró valores de IC50 de 0,83 μM, 0,15 μM y 2,85 μM, respectivamente. Además, mostró una potente inhibición de la cinasa c-Met a nivel nanomolar (IC50 = 48 nM) .

Bloques de construcción de química medicinal

Los investigadores también han explorado el potencial del compuesto como bloque de construcción en química medicinal. Se han elaborado enfoques basados en derivados de [1,2,4]triazolo[4,3-a]pirazina, proporcionando un acceso rápido y multigramo a los derivados diana a partir de reactivos disponibles comercialmente. Estos esfuerzos contribuyen al desarrollo de nuevos agentes terapéuticos .

Actividades de intercalación del ADN

En el contexto de los agentes anticancerígenos, se han diseñado, sintetizado y evaluado derivados de [1,2,4]triazolo[4,3-a]quinoxalina (que comparten similitudes estructurales con nuestro compuesto) contra líneas celulares cancerosas como HepG2, HCT-116 y MCF-7. Sus actividades de intercalación del ADN resaltan su potencial en la terapia del cáncer .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .

Biochemical Pathways

The compound’s interaction with c-Met kinase affects the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met kinase, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, indicating a potent effect .

Análisis Bioquímico

Biochemical Properties

The compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been found to interact with the human A2A adenosine receptor (hA2A AR), acting as a potent and selective antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

In cellular contexts, 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been shown to reduce toxicity in microglia cells . It influences cell function by interacting with cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves binding interactions with the hA2A AR . This binding can lead to changes in gene expression and can influence the activity of various enzymes within the cell .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide in laboratory settings are limited, it’s known that the compound’s effects can be observed over time in both in vitro and in vivo studies .

Metabolic Pathways

Given its interaction with the hA2A AR, it may influence adenosine-related metabolic pathways .

Propiedades

IUPAC Name |

4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVPKFLCJXMVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

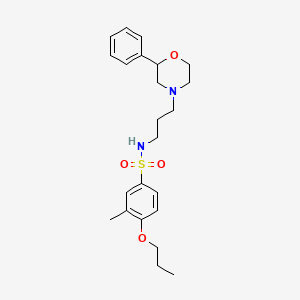

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

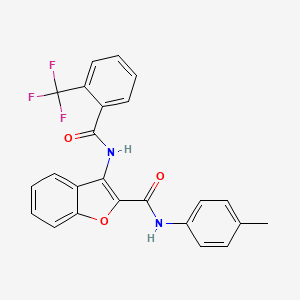

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

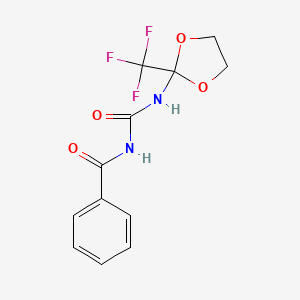

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)